molecular formula C19H21N3O4 B13847007 FA-Ala-Phe-NH2

FA-Ala-Phe-NH2

Cat. No.: B13847007
M. Wt: 355.4 g/mol
InChI Key: IALVRPKNGOHYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FA-Ala-Phe-NH2 is a synthetic peptide composed of the amino acids phenylalanine (Phe), alanine (Ala), and an amide group (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-Ala-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.

    Deprotection: The protecting group is removed from the N-terminus of the attached amino acid.

    Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

FA-Ala-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino acids in the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction of the amide group can produce primary amines.

Scientific Research Applications

FA-Ala-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of FA-Ala-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

FA-Ala-Phe-NH2 can be compared to other similar peptides, such as:

    Ala-Phe-NH2: Lacks the phenylalanine residue, resulting in different properties and applications.

    FA-Ala-Phe-OH: Contains a carboxyl group instead of an amide group, affecting its reactivity and interactions.

    FA-Ala-Phe-Lys-NH2: Includes an additional lysine residue, which can enhance its binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing FA-Ala-Phe-NH2, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Rink amide resin), coupling efficiency optimization (monitored by Kaiser test), and cleavage/deprotection with trifluoroacetic acid (TFA). Purity validation requires reverse-phase HPLC (gradient: 5–95% acetonitrile/0.1% TFA) and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document reagent ratios, reaction times, and purification steps (e.g., lyophilization) in line with journal guidelines for experimental transparency .

Q. How should researchers characterize the structural stability of this compound in aqueous solutions?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to assess secondary structure changes under varying pH (e.g., 3.0–8.0) and temperature (4–37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs) and validate using tandem MS to identify breakdown products. Include buffer composition (e.g., phosphate-buffered saline) and ionic strength details to ensure replicability .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s bioactivity in different assay systems be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). Design a comparative study:

Standardize assays : Use identical peptide concentrations and solvent controls (e.g., DMSO ≤0.1%).

Cross-validate : Compare results across orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based reporter systems).

Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability. Reference empirical contradiction frameworks to prioritize data robustness over isolated results .

Q. What experimental strategies are recommended for studying this compound’s membrane permeability in pharmacokinetic models?

  • Methodological Answer :

  • In vitro models : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Include control compounds (e.g., propranolol for high permeability, atenolol for low).
  • In silico tools : Apply quantitative structure-activity relationship (QSAR) models to predict logP and polar surface area.
  • Data integration : Correlate permeability with in vivo bioavailability studies in rodent models, ensuring ethical compliance (IACUC protocols) .

Q. How to address discrepancies in reported stability data of this compound under oxidative conditions?

  • Methodological Answer :

Controlled replication : Repeat stability tests using standardized oxidants (e.g., H2O2 at 0.1–1.0 mM).

Analytical depth : Employ LC-MS/MS to detect oxidation products (e.g., methionine sulfoxide).

Environmental factors : Document oxygen levels, light exposure, and buffer composition. Reference guidelines for stability-indicating method validation from pharmaceutical research frameworks .

Q. What are best practices for designing dose-response studies to evaluate this compound’s efficacy in neurodegenerative models?

  • Methodological Answer :

  • Dose selection : Perform preliminary range-finding experiments (1 nM–100 µM) to identify EC50.
  • Model relevance : Use transgenic animal models (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
  • Endpoint validation : Include biomarkers (e.g., Aβ42 levels via ELISA) and behavioral assays (Morris water maze). Ensure statistical power analysis (n ≥ 8/group) and randomization .

Q. Methodological Guidance for Data Reporting

Q. How should researchers present contradictory structural data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Answer : Highlight conformational flexibility in solution vs. crystal states. Use molecular dynamics simulations to reconcile differences. Provide raw data (e.g., NOESY spectra, crystallographic PDB files) in supplementary materials, adhering to journal requirements for data accessibility .

Q. What criteria determine the inclusion of this compound’s synthetic intermediates in primary research articles?

  • Answer : Only intermediates critical to mechanistic understanding (e.g., unexpected byproducts affecting yield) should be included in the main text. Others belong in supplementary files with spectral data (e.g., <sup>1</sup>H NMR, IR) .

Properties

IUPAC Name

2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVRPKNGOHYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.